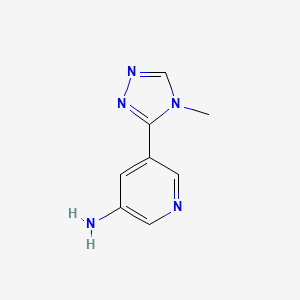

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

概要

説明

The compound “5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The presence of the pyridin-3-yl group indicates that this compound also belongs to the class of compounds known as pyridines and derivatives .

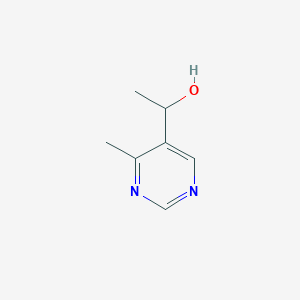

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring attached to a 1,2,4-triazole ring via a single bond. The triazole ring would carry a methyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis

As a member of the triazole and pyridine families, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-donating methyl group on the triazole ring and the electron-withdrawing nitrogen atoms in the pyridine and triazole rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the nitrogen atoms would likely make this compound relatively stable. It would likely be soluble in organic solvents .科学的研究の応用

Development of Novel Pharmaceuticals

The triazole ring present in this compound is a common motif in many pharmaceutical drugs due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties . Researchers have been exploring derivatives of this compound for their potential as novel therapeutic agents, particularly in the realm of anticancer drugs. The ability to bind with various enzymes and receptors in the body makes it a valuable scaffold for drug development.

Synthesis of Metal-Organic Frameworks (MOFs)

MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The nitrogen atoms in the triazole ring can act as coordination sites for metals, making 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine a potential ligand for constructing MOFs. These structures have applications in gas storage, separation, and catalysis .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, often involving the formation of coordination complexes .

Biochemical Pathways

It’s worth noting that triazole derivatives have been implicated in a variety of biological processes, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound’s molecular weight (9811 g/mol) and structure suggest that it may have suitable properties for absorption and distribution .

Result of Action

Some triazole derivatives have shown cytotoxic activities against tumor cell lines , suggesting potential antitumor effects.

Action Environment

It’s worth noting that the stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

5-(4-methyl-1,2,4-triazol-3-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-7(9)4-10-3-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQXWVCFPSMPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

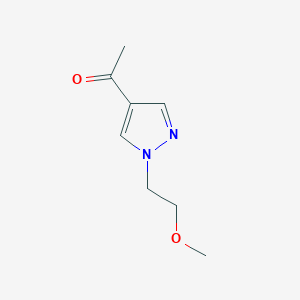

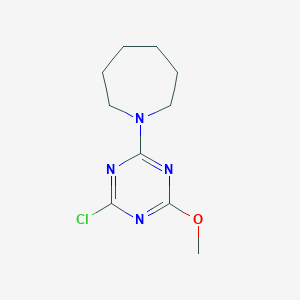

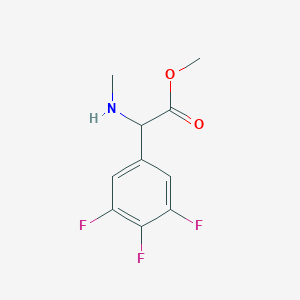

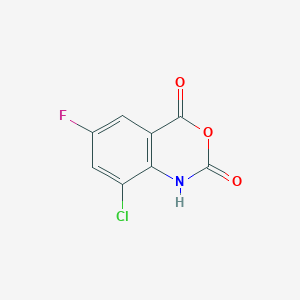

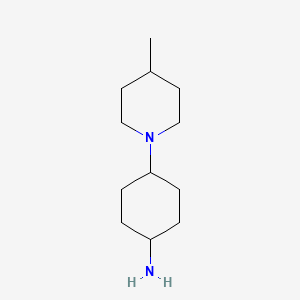

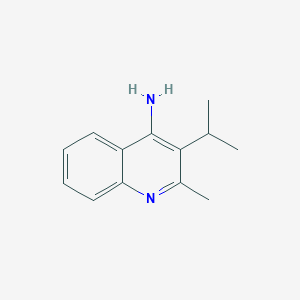

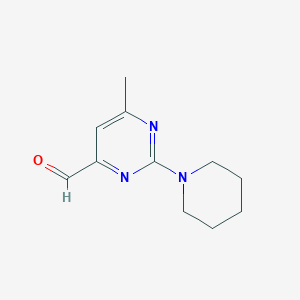

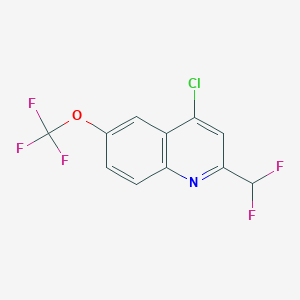

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428838.png)

![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)

![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)

![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)

![1-[3-Chloro-4-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1428852.png)